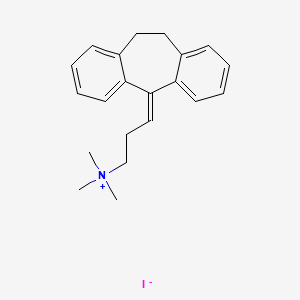

Amitriptyline Methyl Iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26IN |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

trimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium;iodide |

InChI |

InChI=1S/C21H26N.HI/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21;/h4-7,9-13H,8,14-16H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

NYKBNKRTRFCKPX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.[I-] |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modification Strategies for Amitriptyline Methyl Iodide

Chemical Synthesis Protocols for the Quaternization of Amitriptyline (B1667244)

The conversion of amitriptyline to its quaternary ammonium (B1175870) salt, amitriptyline methyl iodide, is achieved through N-methylation. This process involves the reaction of the nucleophilic tertiary amine on the amitriptyline side chain with a methylating agent.

The standard synthesis of amitriptyline methyl iodide involves the direct reaction of amitriptyline with methyl iodide. vulcanchem.com This is a classic example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt. The synthesis typically involves reacting the free base form of amitriptyline with methyl iodide in an anhydrous solvent. vulcanchem.com Common solvents include dichloromethane (B109758) or acetonitrile (B52724), and the reaction is often conducted under an inert nitrogen atmosphere to prevent unwanted side reactions. vulcanchem.com The use of toxic reagents like methyl halides is a traditional method for N-methylation. acs.org

| Parameter | Specification | Purpose/Rationale |

| Starting Material | Amitriptyline (free base) | The tertiary amine is nucleophilic and reacts with the electrophilic methylating agent. |

| Reagent | Methyl Iodide (CH₃I) | Serves as the source of the methyl group for quaternization. |

| Solvent | Anhydrous Dichloromethane or Acetonitrile | Provides a non-reactive medium for the reactants and prevents hydrolysis. vulcanchem.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the reactants or products. vulcanchem.com |

| Reaction Type | Nucleophilic Substitution (Sₙ2) / Menshutkin Reaction | The lone pair of electrons on the nitrogen atom attacks the methyl group of methyl iodide. |

Optimizing the quaternization of amitriptyline focuses on maximizing the yield and purity of the resulting methyl iodide salt. Several factors can be adjusted to improve reaction efficiency. These include controlling the stoichiometry of the reactants, where a slight excess of methyl iodide can be used to drive the reaction to completion.

Temperature control is also crucial; while gentle heating can increase the reaction rate, excessive temperatures might lead to degradation or side reactions. The choice of solvent can influence reaction kinetics, with more polar aprotic solvents generally favoring the Sₙ2 reaction pathway. Reaction time is another parameter that is optimized to ensure the reaction proceeds to completion without the formation of significant byproducts. In some research contexts, particularly for initial biological screening, maximizing the yield is not the primary objective as long as sufficient quantities of the compound are produced for testing. uct.ac.za

Reagents and Reaction Conditions for N-Methylation

Derivatization of Amitriptyline and Related Tricyclic Scaffolds for Structure-Activity Relationship Studies

The derivatization of amitriptyline, including its conversion to amitriptyline methyl iodide, is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR). By modifying the parent structure, researchers can assess how changes in steric bulk, charge, and polarity affect biological activity.

The quaternization of the side-chain nitrogen introduces a permanent positive charge and increases the molecule's polarity, which can significantly impact its interaction with biological targets. SAR studies on tricyclic antidepressants have shown that modifications to both the tricyclic nucleus and the side chain are critical for activity. nih.gov For instance, side-chain N-methylation has been found to markedly increase anticholinergic potency. nih.gov

In a study involving lucanthone (B1684464) and amitriptyline analogues, quaternization with methyl iodide was used to evaluate the impact on antileishmanial activity. nih.gov The results showed that this derivatization had different effects depending on the parent compound, decreasing the potency of one analogue while increasing that of another, ultimately resulting in the two methyl iodide salts being nearly equipotent. nih.gov This highlights how quaternization serves as a valuable tool for SAR, revealing nuanced effects of a permanent positive charge on biological function. nih.gov

| Derivative | Modification | Observed SAR Finding | Reference |

| Amitriptyline Methyl Iodide | Quaternization of tertiary amine | Markedly increases anticholinergic potency compared to the tertiary amine. | nih.gov |

| Quaternized Amitriptyline Analogue | Introduction of a permanent positive charge | Altered antileishmanial activity, leading to equipotency with another quaternized analogue. | nih.gov |

Stereochemical Considerations in Quaternary Ammonium Salt Formation

Stereochemistry can be an important consideration in the formation of quaternary ammonium salts if the nitrogen atom becomes a stereocenter. A nitrogen atom becomes a chiral center when it is bonded to four different substituents.

In the case of amitriptyline, the tertiary amine nitrogen is bonded to two identical methyl groups and one 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl group. Since two of the substituents on the nitrogen are identical, this nitrogen atom is achiral.

When amitriptyline reacts with methyl iodide to form amitriptyline methyl iodide, the resulting quaternary ammonium nitrogen is bonded to three identical methyl groups and one 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl group. As the resulting quaternary ammonium salt still possesses identical groups (three methyls) attached to the nitrogen, the nitrogen atom is not a stereocenter. Therefore, the quaternization of amitriptyline with methyl iodide does not create a new chiral center at the nitrogen atom, and no stereoisomers (enantiomers or diastereomers) are formed in this specific reaction.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of Amitriptyline (B1667244) Methyl Iodide, providing definitive evidence of its structural integrity and the successful methylation of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D-NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including Amitriptyline Methyl Iodide. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an analogue of Amitriptyline Methyl Iodide, specific chemical shifts (δ) are indicative of the protons within the molecule. For instance, the aromatic protons of the dibenzocycloheptadiene ring system typically appear as a multiplet in the range of δ 7.50–6.97 ppm. The vinylic proton (HC=) can be observed as a multiplet between δ 6.58–6.40 ppm. A key indicator of the formation of the methyl iodide salt is the appearance of a singlet corresponding to the methyl group attached to the quaternary nitrogen (CH₃-N), which can be found around δ 3.36 ppm. The protons of the aliphatic side chain and the tricyclic core would also present characteristic signals. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The aromatic carbons of the dibenzocycloheptadiene rings would resonate in the downfield region, typically between δ 124 and 140 ppm. The carbons of the vinylic bond (C=C) would also be in this region. The signal for the carbon of the methyl group attached to the quaternary nitrogen is a crucial diagnostic peak. Other aliphatic carbons in the side chain and the tricyclic system would appear in the upfield region of the spectrum. mdpi.com

2D-NMR Applications: To unambiguously assign all proton and carbon signals, especially in complex molecules like Amitriptyline Methyl Iodide, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, allowing for the complete assembly of the molecular structure.

A study on an amitriptyline analogue, (1S,9aR)-1-[(10,11-dihydro-5H-dibenzo[a,d] nih.govannulen-5-ylidene)methyl]-5-methyl-decahydroquinolizin-5-ium iodide, which was synthesized by reacting the parent compound with methyl iodide, provides valuable insight into the expected NMR data for such quaternary ammonium (B1175870) iodides. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for an Amitriptyline Analogue Methyl Iodide mdpi.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.50–6.97 (m) | 139.8, 138.7, 138.6, 135.6, 135.4, 129.1, 128.9, 128.5, 128.1, 126.7, 126.6 |

| Vinylic Proton (HC=) | 6.58–6.40 (m) | 124.8, 124.6 |

| Methyl Protons on Nitrogen (CH₃-N) | 3.36 (s) | 56.1 |

| Protons alpha to Nitrogen | 3.58–3.20 (m) | 64.7, 64.4 |

| Methylene Protons in Tricyclic Core (2CH₂-Ar) | 3.17–2.63 (m) | 38.0, 37.0 |

| Other Aliphatic Protons | 2.36–1.00 (m) | 32.9, 30.8, 29.7, 24.4, 23.7, 23.5, 20.5, 20.1 |

Data obtained from an analogue, (1S,9aR)-1-[(10,11-dihydro-5H-dibenzo[a,d] nih.govannulen-5-ylidene)methyl]-5-methyl-decahydroquinolizin-5-ium iodide, in CDCl₃.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical technique for confirming the molecular weight of Amitriptyline Methyl Iodide and assessing its purity. Upon ionization, the molecule will fragment in a predictable manner, providing a characteristic fingerprint. The molecular ion peak ([M]⁺) corresponding to the cationic portion of the molecule (Amitriptyline Methyl) would be observed, confirming the successful addition of a methyl group to amitriptyline. For amitriptyline, the molecular weight is 277.4 g/mol , so the cation of Amitriptyline Methyl Iodide would have a mass-to-charge ratio (m/z) corresponding to the addition of a methyl group (CH₃), which is approximately 292.4 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, the cleavage of the side chain is a common fragmentation pathway for tricyclic antidepressants and their derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivative Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in Amitriptyline Methyl Iodide. The spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic side chain. The C=C stretching vibrations of the aromatic rings would also be apparent. While the N-CH₃ stretching vibration might be difficult to discern, changes in the fingerprint region of the spectrum compared to the parent amitriptyline can indicate successful derivatization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Amitriptyline and its derivatives exhibit characteristic absorption maxima in the UV region due to the presence of the dibenzocycloheptadiene chromophore. nih.gov The UV spectrum of Amitriptyline Methyl Iodide would be expected to be similar to that of amitriptyline, with a primary absorption maximum around 240 nm. While not providing detailed structural information, UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions.

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating Amitriptyline Methyl Iodide from its precursors, byproducts, and any degradation products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Amitriptyline Methyl Iodide

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like Amitriptyline Methyl Iodide. A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Method development would focus on optimizing the mobile phase composition, pH, and flow rate to achieve a good separation with sharp, symmetrical peaks and a reasonable retention time. For the analysis of amitriptyline and its metabolites, mobile phases often consist of a phosphate (B84403) buffer and acetonitrile. oup.com Detection is commonly performed using a UV detector set at the absorption maximum of the analyte (around 240 nm). For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 2: Illustrative HPLC Method Parameters for Amitriptyline Analogues

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Internal Standard | Imipramine or a structurally similar compound |

The linearity of the method would be established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to assess the sensitivity of the method.

Gas Chromatography (GC) for Volatile Byproducts or Precursors in Synthetic Research

While Amitriptyline Methyl Iodide itself is a non-volatile salt and thus not directly suitable for Gas Chromatography (GC) without derivatization, GC is a valuable tool in the context of its synthesis. It can be used to monitor the purity of the starting material, amitriptyline, and to detect any volatile byproducts or unreacted precursors.

For the analysis of amitriptyline by GC, it is often necessary to derivatize it to improve its thermal stability and chromatographic behavior. However, for monitoring volatile impurities, a direct injection may be possible. A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The use of GC-MS is particularly powerful as it provides both retention time and mass spectral data for confident identification of any volatile species present in the reaction mixture.

Impurity Profiling and Degradation Product Analysis in Research Samples

The analysis of impurities and degradation products is a critical aspect of chemical research, ensuring the quality, consistency, and reliability of experimental results. For Amitriptyline Methyl Iodide, a quaternary ammonium compound derived from the tertiary amine antidepressant Amitriptyline, this analysis involves considering impurities from the synthesis process and products from potential degradation pathways. While specific, in-depth stability studies and impurity profiles for Amitriptyline Methyl Iodide are not extensively documented in publicly available research, an understanding can be derived from the known profile of its parent compound, Amitriptyline, and the general chemical behavior of quaternary ammonium salts.

Impurities in a research sample of Amitriptyline Methyl Iodide can originate from two primary sources: the starting materials and side-reactions during its synthesis, or the subsequent chemical degradation of the molecule under various conditions. The synthesis of Amitriptyline Methyl Iodide typically involves the quaternization of Amitriptyline with methyl iodide. Potential process-related impurities would therefore include unreacted Amitriptyline.

Forced degradation studies on the parent compound, Amitriptyline Hydrochloride, have been performed under various stress conditions, including acid, base, oxidation, heat, and light, to identify potential degradation products. oup.comnih.govhumanjournals.comrjptonline.org These studies are crucial for developing stability-indicating analytical methods. The major degradation pathways for Amitriptyline include oxidation and photodegradation. nih.govmdpi.com For instance, upon autoclaving in a buffered solution, Amitriptyline Hydrochloride has been shown to decompose into several products. researchgate.net

The primary degradation products identified for Amitriptyline under forced conditions are detailed below. These compounds could potentially be present as impurities in the Amitriptyline starting material used for the synthesis of Amitriptyline Methyl Iodide.

| Degradation Product | Stress Condition | Analytical Method |

|---|---|---|

| Dibenzosuberone | Autoclaving, Oxidation | TLC, GLC, Spectroscopic Techniques |

| 3-(propa-1,3-dienyl)-1,2:4,5-dibenzocyclohepta-1,4-diene | Autoclaving | TLC, GLC, Spectroscopic Techniques |

| 3-(1-oxoethylidene)-1,2:4,5-dibenzocyclohepta-1,4-diene | Autoclaving | TLC, GLC, Spectroscopic Techniques |

| Nortriptyline (desmethylamitriptyline) | Photodegradation, Metabolism | HPLC, LC-MS |

| Amitriptyline N-oxide | Oxidation | HPLC, LC-MS |

The data in this table pertains to the degradation of the parent compound, Amitriptyline, as comprehensive studies on Amitriptyline Methyl Iodide are not widely available. The products listed are potential impurities in the precursor material. mdpi.comresearchgate.net

As a quaternary ammonium salt, Amitriptyline Methyl Iodide is expected to have different stability characteristics compared to its tertiary amine precursor. The quaternary nitrogen is not susceptible to N-oxidation in the same way as a tertiary amine. mdpi.com However, it may be susceptible to other degradation pathways, such as Hoffmann elimination under strong basic conditions or nucleophilic substitution at the N-methyl groups, which could regenerate the parent Amitriptyline.

Advanced analytical techniques are essential for the separation, identification, and quantification of these potential impurities and degradants. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC coupled with UV or mass spectrometry (LC-MS) detectors, is a primary tool for this purpose. oup.commdpi.com These methods allow for the sensitive detection and quantification of the active compound and any related substances.

The following table summarizes findings from a stability-indicating HPLC method developed for Amitriptyline and its known organic impurities.

| Compound | Quantitation Limit (μg/mL) | Recovery Range (%) |

|---|---|---|

| Amitriptyline | 0.25 - 3.0 | 87.9 - 107.6 |

| Impurity A (Dibenzosuberone) | 0.25 - 3.0 | 87.9 - 107.6 |

| Impurity B | 0.25 - 3.0 | 87.9 - 107.6 |

| Impurity C | 0.25 - 3.0 | 87.9 - 107.6 |

| Impurity D | 0.25 - 3.0 | 87.9 - 107.6 |

This table details the validation of an HPLC method for the parent compound, Amitriptyline, and its known impurities. oup.com Similar methodologies would be applicable for analyzing research samples of Amitriptyline Methyl Iodide.

Molecular and Cellular Pharmacology Research of Amitriptyline Methyl Iodide

Investigation of Receptor Binding Affinities and Selectivities of the Quaternary Derivative

Ligand-Receptor Interaction Studies with Monoamine Transporters (e.g., SERT, NET)

There is no specific data available from ligand-receptor interaction studies detailing the binding affinities and selectivities of amitriptyline (B1667244) methyl iodide for the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). While its parent compound, amitriptyline, is a known inhibitor of both SERT and NET with high affinity medchemexpress.comselleckchem.com, the permanent positive charge on the methyl iodide derivative would likely alter these interactions significantly. The precise binding affinities (Ki values) for amitriptyline methyl iodide at these transporters have not been reported in the reviewed literature.

Analysis of Binding Profiles at Other Relevant Neurotransmitter Receptors (e.g., muscarinic, adrenergic, histamine, NMDA)

Specific binding profile analyses for amitriptyline methyl iodide at various neurotransmitter receptors, including muscarinic, adrenergic, histamine, and N-methyl-D-aspartate (NMDA) receptors, are not available in the current body of scientific research. Amitriptyline is known to possess significant affinity for these receptors, which contributes to its therapeutic effects and side-effect profile researchgate.netnih.govresearchgate.net. However, how the quaternization of the nitrogen atom impacts the binding to these diverse receptor types has not been experimentally determined for amitriptyline methyl iodide.

Elucidation of Cellular Mechanisms of Action in In Vitro Models

Impact on Ion Channel Functionality and Modulation (e.g., voltage-gated sodium channels, TRPV1)

There is a lack of research specifically investigating the impact of amitriptyline methyl iodide on the functionality of ion channels such as voltage-gated sodium channels and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. Studies on amitriptyline have demonstrated its ability to block voltage-gated sodium channels researchgate.netnih.gov and to activate and subsequently desensitize TRPV1 channels at high concentrations nih.gov. The permanently charged nature of amitriptyline methyl iodide would likely restrict its ability to interact with intracellular binding sites on these channels in the same manner as amitriptyline.

Modulation of Cellular Signaling Pathways (e.g., NF-kB, glutamate (B1630785) transporters)

Specific studies elucidating the modulation of cellular signaling pathways like Nuclear Factor-kappa B (NF-kB) and the function of glutamate transporters by amitriptyline methyl iodide have not been found. Research on amitriptyline has shown that it can induce the upregulation of glutamate transporters through an NF-kB-dependent mechanism in certain conditions nih.gov. It has also been shown to inhibit the activity of the glutamate transporter EAAT3 nih.gov. Whether amitriptyline methyl iodide can replicate these effects is unknown.

Effects on Immune Cell Function and Phenotype (e.g., T-cells, glial cells)

There is no available data on the specific effects of amitriptyline methyl iodide on the function and phenotype of immune cells such as T-cells and glial cells. In contrast, in vitro studies with amitriptyline have indicated that it can modulate the phenotype and function of T-cells, leading to lower frequencies of CD8+ T-cells and reduced production of certain cytokines nih.gov. Furthermore, amitriptyline has been shown to induce the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astroglial cells nih.gov. The capacity of amitriptyline methyl iodide to influence these immune and glial cell functions has not been investigated.

Preclinical In Vitro Cytotoxicity and Antiproliferative Activity Research in Cell Lines

Research into the cytotoxic and antiproliferative effects of amitriptyline methyl iodide often involves comparison with its parent compound, amitriptyline. While amitriptyline itself has demonstrated cytotoxic effects across various cell lines, the quaternization to form amitriptyline methyl iodide alters its biological activity profile. researchgate.netnih.govgenesandcancer.com

Studies on amitriptyline analogues provide direct insight into the effects of quaternization. In one study, a dibenzocycloheptadiene derivative structurally analogous to amitriptyline (compound 18 ) and its corresponding methyl iodide quaternary salt (compound 20 ) were evaluated for cytotoxicity against the Vero-76 cell line (from monkey kidney). nih.gov The parent tertiary amine (18 ) showed a 50% cytotoxic concentration (CC50) of 35.1 µM. Following quaternization with methyl iodide, the resulting compound (20 ) exhibited a CC50 of 25.8 µM, indicating a slight increase in cytotoxicity in this specific cell line. nih.gov

The parent compound, amitriptyline, has been shown to induce cytotoxicity in human fibroblast cells, with significant cell number reduction observed at concentrations of 20 µM, 50 µM, and 100 µM. nih.gov It has also been investigated for its antiproliferative effects in various cancer cell lines, including human hepatoma (HepG2), lung cancer (A549), and neuroblastoma (SH-SY5Y) cells. genesandcancer.commdpi.comresearchgate.netnih.gov In HepG2 cells, amitriptyline's toxicity is linked to mitochondrial dysfunction and oxidative stress. genesandcancer.com Similarly, in lung cancer cells, it has been proposed as an agent for oxidation therapy due to its ability to increase reactive oxygen species. udd.cl The antiproliferative activity of amitriptyline in some tumor cell lines, such as B16.f10 melanoma, was observed at concentrations above 5 µM. researchgate.net

The modification to amitriptyline methyl iodide, a quaternary ammonium (B1175870) salt, inherently changes its physicochemical properties, which can influence its interaction with cell membranes and intracellular targets, thereby altering its cytotoxic profile compared to the parent tertiary amine.

| Compound | Description | Cell Line | CC50 (µM) nih.gov |

|---|---|---|---|

| Compound 18 | Amitriptyline Analog (Tertiary Amine) | Vero-76 | 35.1 |

| Compound 20 | Amitriptyline Analog Methyl Iodide (Quaternary Salt) | Vero-76 | 25.8 |

Comparative Pharmacological Profiles with Amitriptyline and Other Analogs in Preclinical Models

A significant pharmacological distinction between amitriptyline and amitriptyline methyl iodide lies in their ability to penetrate the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system (CNS). nih.gov

Amitriptyline, as a lipophilic tertiary amine, is known to cross the BBB. drugbank.comresearchgate.net Research has shown that it is a substrate for the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB that actively removes substances from the brain. researchgate.net Studies in rodent models have confirmed that amitriptyline not only enters the brain but can also inhibit P-gp, potentially increasing the brain penetration of other drugs. drugdiscoverytrends.comnih.gov

In stark contrast, the quaternization of amitriptyline to form amitriptyline methyl iodide fundamentally alters its physicochemical properties. The introduction of a permanent positive charge on the nitrogen atom makes the molecule significantly more polar and hydrophilic. Quaternary ammonium compounds are generally unable to passively diffuse across the lipid-rich membranes of the BBB. Therefore, amitriptyline methyl iodide is expected to have negligible BBB permeability, largely confining its pharmacological effects to the periphery. This characteristic is a critical differentiator from its parent compound, amitriptyline.

| Compound | Chemical Nature | Predicted BBB Permeability | Rationale |

|---|---|---|---|

| Amitriptyline | Tertiary Amine | High researchgate.netnih.gov | Lipophilic nature allows for passage across the BBB; is a substrate of the P-gp efflux pump. researchgate.net |

| Amitriptyline Methyl Iodide | Quaternary Ammonium Salt | Negligible | Permanent positive charge and increased polarity prevent passive diffusion across the lipid membranes of the BBB. |

The structural modification from amitriptyline to its methyl iodide salt has been explored for its potential in treating diseases where a peripheral action is desired or where the target is accessible without crossing the BBB, such as in parasitic infections. One such area of research is its activity against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govimrpress.com

In a study evaluating amitriptyline analogues, a tertiary amine analogue (18 ) was tested against promastigotes of Leishmania tropica and Leishmania infantum, showing IC50 (50% inhibitory concentration) values of 24.25 µM and 25.21 µM, respectively. nih.gov When this compound was converted to its quaternary methyl iodide salt (20 ), its antileishmanial potency increased significantly. The IC50 values for compound 20 were 5.92 µM against L. tropica and 6.13 µM against L. infantum. nih.gov This demonstrates that for this specific biological activity, quaternization enhanced the compound's effect.

The parent compound, amitriptyline, has also been noted for its activity against L. donovani. imrpress.com Docking studies have suggested that the mechanism for the antileishmanial activity of these tricyclic compounds may involve the inhibition of trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's antioxidant defense system. nih.govresearchgate.net The enhanced activity of the methyl iodide derivative could be due to altered interactions with this or other parasitic targets.

| Compound | Description | L. tropica IC50 (µM) | L. infantum IC50 (µM) |

|---|---|---|---|

| Compound 18 | Amitriptyline Analog (Tertiary Amine) | 24.25 | 25.21 |

| Compound 20 | Amitriptyline Analog Methyl Iodide (Quaternary Salt) | 5.92 | 6.13 |

Assessment of Blood-Brain Barrier Permeability in Research Models

Structure-Activity Relationship (SAR) of Amitriptyline Methyl Iodide Compared to Parent Compound

The conversion of amitriptyline, a tertiary amine, to amitriptyline methyl iodide, a quaternary ammonium salt, is a key structural modification that profoundly impacts its pharmacophore properties. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

The primary impact of quaternization is the introduction of a permanent, localized positive charge on the side-chain nitrogen. This has several consequences:

Loss of pH-dependent Ionization: The tertiary amine of amitriptyline has a pKa that allows it to exist in both a protonated (charged) and a free base (neutral) form at physiological pH. The neutral form is crucial for crossing lipid membranes like the BBB. The quaternary salt is permanently charged, independent of pH, which restricts its membrane permeability.

Increased Hydrophilicity: The permanent charge significantly increases the molecule's polarity and water solubility, which alters its distribution in the body and generally prevents it from entering the CNS.

Altered Target Interactions: The side-chain amine of tricyclic antidepressants is known to interact with binding sites on transporters (like SERT and NET) and receptors. nih.gov Changing this to a bulkier, permanently charged quaternary ammonium group can alter these interactions. It may weaken binding to original CNS targets but could enhance binding to other targets, as suggested by the increased antileishmanial activity. nih.gov This suggests a shift in the pharmacophore, where the charged head may interact differently with targets like the parasite's trypanothione reductase. researchgate.net

The biological activity of amitriptyline and its derivatives is determined by the interplay between the tricyclic nucleus and the aliphatic side chain.

Tricyclic Nucleus: The dibenzocycloheptene ring system is a crucial structural determinant. This large, rigid, and lipophilic moiety is responsible for key interactions such as potential intercalation with DNA or binding within hydrophobic pockets of enzymes. nih.gov In the context of antileishmanial activity, this tricyclic system is believed to be essential for binding to the active site of enzymes like trypanothione reductase. nih.gov

Alkyl Side Chain: The nature of the side chain dictates potency and selectivity. For amitriptyline, the dimethylaminopropylidene side chain is critical for its interaction with monoamine transporters.

Quaternization as a Determinant: The addition of the methyl group to form the quaternary salt introduces a new structural determinant that significantly modifies the biological activity profile. In the case of antileishmanial activity, the quaternization of the amitriptyline analogue led to a more potent compound. nih.gov This indicates that for the parasitic target, a permanent positive charge on the side chain is favorable for activity. This contrasts with its activity at CNS targets, where the ability to exist as a neutral base is required for reaching the target. Thus, the quaternization acts as a structural switch, decreasing CNS-related activities by blocking BBB passage while simultaneously enhancing peripheral or anti-parasitic activities where the permanent charge may improve interaction with the specific biological target. nih.gov

Advanced Research Methodologies and Future Perspectives

Application of Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel derivatives, including quaternary ammonium (B1175870) compounds like Amitriptyline (B1667244) Methyl Iodide. These in silico methods allow researchers to predict and analyze molecular interactions, guiding the synthesis of compounds with enhanced potency and specificity.

Molecular docking studies are frequently employed to investigate the binding of tricyclic compounds to their biological targets. For instance, the docking of amitriptyline analogues into the active site of enzymes like Leishmania infantum trypanothione (B104310) reductase has been used to predict binding affinities and guide the design of new antiparasitic agents. nih.govmdpi.com Such models help elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-receptor complex. researchgate.net In a study on related quaternary phenothiazines, molecular modeling was used to estimate that the permanent positive charge on the quaternary nitrogen atom contributes significantly to the binding energy (≥5.6 kcal/mol), a crucial factor for rational drug design. nih.gov

Frontier molecular orbital calculations and Density Functional Theory (DFT) are also applied to understand the electronic properties of these molecules. researchgate.netmdpi.com These methods can help predict the reactivity and stability of derivatives, as well as the nature of intermolecular interactions, such as the π-π complexation involved in the adsorption of amitriptyline. researchgate.netacs.org By simulating how structural modifications affect target binding and pharmacokinetic properties, computational approaches accelerate the discovery of derivatives with desired therapeutic profiles while minimizing the need for extensive preliminary organic synthesis. nih.gov

Table 1: Computational Methods in Tricyclic Derivative Research

| Computational Method | Application in Derivative Research | Key Findings/Insights | References |

| Molecular Docking (e.g., Autodock) | Predicting binding modes and affinities of amitriptyline analogues to enzyme targets like Trypanothione Reductase. | Identifies key amino acid residues and interaction types (hydrophobic, H-bond) crucial for binding; guides structural modifications for improved potency. | nih.govmdpi.com |

| Molecular Mechanics (e.g., PCModel) | Conformational analysis of novel benz-fused medium-ring heterocycles related to tricyclics. | Determines stable conformations of complex ring systems, which influences their biological activity and receptor fit. | utas.edu.au |

| Frontier Molecular Orbital Theory | Establishing the binding capacity behavior of amitriptyline with various plasma proteins. | Analyzes polar, hydrophobic, and hydrogen bond interactions to predict how strongly a drug binds to transport proteins, affecting its bioavailability. | researchgate.net |

| Binding Energy Estimation | Quantifying the contribution of the quaternary ammonium charge to the overall binding affinity in phenothiazine (B1677639) derivatives. | The permanent positive charge was estimated to contribute ≥5.6 kcal/mol to binding, confirming its importance for strong target interaction. | nih.gov |

Development of In Vitro and In Vivo Research Models for Amitriptyline Methyl Iodide Investigations

The preclinical assessment of Amitriptyline Methyl Iodide relies on a suite of specialized in vitro and in vivo models designed to characterize its pharmacodynamic and toxicological properties.

In vitro research models are essential for elucidating the molecular mechanisms of action. The patch-clamp technique is a cornerstone method, used on cultured cells like GH(3) pituitary cells or human embryonic kidney (HEK) cells to study the compound's effect on specific ion channels. researchgate.netfgcu.edu These studies have revealed that N-methyl amitriptyline is a potent sodium channel blocker, with a significantly longer duration of action compared to its parent compound, amitriptyline. researchgate.net Cell culture models, such as those using dorsal root ganglion (DRG) neurons, are employed to assess neurotoxicity by measuring neuron survival after exposure to the compound. cambridge.org Furthermore, assays using cells engineered to overexpress specific transporters, like the organic cation transporter 1 (OCT1), help to investigate the pharmacokinetics and potential for drug-drug interactions. frontiersin.org

In vivo models are critical for evaluating the compound's integrated physiological effects. To study its potential as a local anesthetic, researchers use peripheral nerve block models, such as the sciatic nerve blockade in rats, and central neuraxial blockade models, like intrathecal administration in rats and sheep. researchgate.netfgcu.edu These models allow for the simultaneous assessment of different nerve functions, including nociception (pain), motor function, and proprioception, providing a comprehensive picture of the drug's differential blockade properties. researchgate.net Notably, studies have shown that while N-methyl amitriptyline provides a very long duration of nociceptive blockade in rats, it displays a more significant and favorable differential blockade (greater sensory vs. motor block) in sheep, a model often considered more comparable to human clinical experience. researchgate.net

Table 2: Preclinical Research Models for Amitriptyline Methyl Iodide

| Model Type | Specific Model | Parameter(s) Measured | Key Findings | References |

| In Vitro | Patch-clamp on GH(3) or HEK cells | Sodium (Na+) channel blockade, IC50 values | N-methyl amitriptyline is a potent Na+ channel blocker with a very long duration of action. | researchgate.netfgcu.educambridge.org |

| In Vitro | Dorsal Root Ganglion (DRG) cell culture | Neuron survival, neurotoxicity | N-methyl amitriptyline can induce neurotoxicity at certain concentrations, comparable to amitriptyline. | cambridge.org |

| In Vitro | OCT1-overexpressing cells | Inhibition of model substrate uptake (ASP+), IC50 values | Amitriptyline and related compounds can inhibit the OCT1 transporter, suggesting a potential for pharmacokinetic interactions. | frontiersin.org |

| In Vivo | Rat sciatic nerve blockade | Duration of nociceptive, motor, and proprioceptive blockade | Produces very long-lasting nerve blockade (7-11 hours), but can cause residual blockade (neurotoxicity) at higher doses. | researchgate.net |

| In Vivo | Sheep spinal (intrathecal) blockade | Differential blockade (sensory vs. motor function) | Displays significant differential blockade, superior to that of bupivacaine, lidocaine, and amitriptyline. | researchgate.net |

Exploration of Novel Therapeutic or Investigative Applications Beyond Traditional Neuropharmacology

The permanent charge of Amitriptyline Methyl Iodide restricts its ability to cross the blood-brain barrier, a feature that curtails its utility as a traditional antidepressant but opens avenues for novel therapeutic applications where localized or peripheral action is desired.

One of the most explored applications is as a long-acting local anesthetic . The potent and prolonged sodium channel blockade exhibited by Amitriptyline Methyl Iodide makes it a candidate for providing extended analgesia. researchgate.netgoogle.com Because the quaternary ammonium structure limits systemic absorption, it could potentially offer a safer profile by reducing the risk of cardiotoxicity and central nervous system toxicity that can occur with accidental intravascular injection of traditional local anesthetics. google.com

Research has also ventured into the field of antiparasitic agents . Tricyclic structures have been identified as plausible inhibitors of trypanothione reductase (TryR), an enzyme essential for the survival of parasites like Leishmania and Trypanosoma. mdpi.comnih.gov Studies on amitriptyline analogues and other tricyclic quaternary ammonium compounds have demonstrated their potential as inhibitors of TryR and have shown activity against Leishmania promastigotes in vitro. nih.govmdpi.com This suggests a promising strategy for developing new treatments for neglected diseases like leishmaniasis and Chagas disease. nih.gov

Furthermore, based on the emerging pharmacology of the parent compound, other therapeutic areas are being considered. The demonstrated anti-inflammatory and antitumoral effects of tricyclic antidepressants suggest that their quaternary derivatives could be repurposed for conditions like atherosclerosis or specific types of cancer where peripheral action is beneficial. researchgate.netmdpi.comresearchgate.net The ability of TCAs to modulate complex signaling pathways, including those involved in inflammation (e.g., NF-κB, NLRP3 inflammasome) and tumor growth, provides a strong rationale for investigating permanently charged derivatives that could act on these pathways outside the central nervous system. researchgate.netresearchgate.net

Challenges and Opportunities in the Academic Research of Quaternary Ammonium Tricyclic Derivatives

The academic investigation of Amitriptyline Methyl Iodide and similar quaternary ammonium tricyclic compounds presents a unique set of challenges and opportunities that shape the future of this research area.

Challenges: A primary challenge is the potential for neurotoxicity . While the local anesthetic effects are promising, studies have shown that N-methyl amitriptyline can cause residual nerve blockade and potential neurologic deficits at higher concentrations, necessitating careful investigation to establish a safe therapeutic window. researchgate.netcambridge.org Another significant hurdle is the broader environmental and health profile of quaternary ammonium compounds (QACs). As a class, QACs are known to be persistent in the environment and have been linked to promoting antibiotic resistance and reproductive toxicity, which requires thorough evaluation for any new therapeutic candidate. oup.comnih.govrsc.org The chemical synthesis of novel, complex tricyclic and related heterocyclic systems can also be challenging, sometimes involving multi-step processes or difficult rearrangements. utas.edu.au

Opportunities: Despite the challenges, the opportunities are substantial. The unique physicochemical properties of these derivatives—namely, their permanent charge—create a significant opportunity for rational drug design . This allows for the development of peripherally restricted drugs, which is highly advantageous for treating localized conditions like pain or for targeting peripheral enzymes without causing CNS side effects. google.com There is a clear opportunity to develop potent, long-acting local anesthetics and analgesics. researchgate.netgoogle.com The exploration of these compounds as inhibitors of enzymes in infectious pathogens, such as trypanothione reductase, opens a promising avenue for creating novel antiparasitic drugs . nih.govnih.gov Moreover, the potential to repurpose these structures as anti-inflammatory or antitumor agents based on the known activities of their parent TCAs represents a vast and underexplored field. researchgate.netresearchgate.net Beyond medicine, the inherent properties of cationic N-heterocycles suggest potential applications in material science, such as the development of functional materials with unique fluorescent properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of Amitriptyline Methyl Iodide for high yield and purity?

- Methodological Answer :

- Reaction Conditions : Maintain anhydrous conditions to prevent hydrolysis of methyl iodide. Use inert gas (e.g., nitrogen) to avoid oxidation .

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) at 30-minute intervals to terminate the reaction at peak product formation .

Q. How can researchers characterize the stability of Amitriptyline Methyl Iodide under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffer solutions (pH 3–9) and incubate the compound at 25°C, 37°C, and 50°C for 24–72 hours.

- Analysis : Quantify degradation products using LC-MS. Calculate degradation kinetics (e.g., first-order rate constants) and identify unstable functional groups (e.g., quaternary ammonium iodide) .

- Data Interpretation : Compare stability profiles with structural analogs to infer reactivity trends .

Advanced Research Questions

Q. How can contradictions between in vitro receptor binding affinity and in vivo pharmacological efficacy of Amitriptyline Methyl Iodide be resolved?

- Methodological Answer :

- Hypothesis Testing : Evaluate whether metabolic conversion (e.g., demethylation) alters activity. Use liver microsome assays to simulate metabolism .

- Experimental Controls : Include positive controls (e.g., amitriptyline) and negative controls (vehicle-only) to isolate compound-specific effects .

- Data Reconciliation : Apply statistical models (e.g., ANOVA) to account for interspecies variability in pharmacokinetics or receptor density .

Q. What computational strategies are effective for predicting the neurotoxicological profile of Amitriptyline Methyl Iodide?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with blood-brain barrier (BBB) transporters (e.g., P-glycoprotein) to predict CNS penetration .

- QSAR Modeling : Use toxicity databases (e.g., ToxCast) to correlate structural descriptors (e.g., logP, polar surface area) with neurotoxicity endpoints .

- Validation : Cross-reference predictions with in vitro cytotoxicity assays in neuronal cell lines (e.g., SH-SY5Y) .

Q. How should researchers design a mechanistic study to differentiate the anticholinergic effects of Amitriptyline Methyl Iodide from its parent compound, amitriptyline?

- Methodological Answer :

- Receptor Profiling : Use radioligand binding assays (e.g., [³H]-QNB for muscarinic receptors) to compare affinity values .

- Functional Assays : Measure intracellular calcium flux in CHO cells expressing human M1/M3 receptors to assess functional antagonism .

- In Vivo Correlation : Administer equimolar doses in rodent models and monitor acetylcholine levels via microdialysis .

Methodological and Ethical Considerations

Q. What are the best practices for ensuring reproducibility in studies involving Amitriptyline Methyl Iodide?

- Methodological Answer :

- Documentation : Provide detailed synthetic protocols, including batch-specific impurities (e.g., residual solvents) in supplementary materials .

- Data Transparency : Share raw NMR/HPLC files in open-access repositories (e.g., Zenodo) with metadata on instrument calibration .

- Collaborative Validation : Engage independent labs to replicate key findings using blinded samples .

Q. How can researchers mitigate risks when handling methyl iodide derivatives in laboratory settings?

- Methodological Answer :

- Safety Protocols : Use fume hoods with >100 ft/min face velocity and wear butyl rubber gloves. Monitor airborne concentrations with real-time gas sensors .

- Waste Disposal : Neutralize methyl iodide residues with sodium thiosulfate before disposal to prevent environmental release .

- Training : Conduct hazard-specific workshops aligned with OSHA guidelines for chemical hygiene .

Data Presentation and Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in Amitriptyline Methyl Iodide toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate IC₅₀ values .

- Uncertainty Quantification : Report 95% confidence intervals using bootstrapping (≥1,000 iterations) .

- Visualization : Use heatmaps to highlight synergistic/antagonistic effects in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.